REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1([CH3:12])[CH2:8][C:7]([CH3:10])([CH3:9])[CH2:6][CH:5]([NH2:11])[CH2:4]1.C(C1(C)CC(C)(C)CC(=O)C1)#N.N>>[NH2:1][CH2:2][C:3]1([CH3:12])[CH2:8][C:7]([CH3:9])([CH3:10])[CH2:6][CH:5]([NH2:11])[CH2:4]1.[C:2]([C:3]1([CH3:12])[CH2:8][C:7]([CH3:9])([CH3:10])[CH2:6][CH:5]([NH2:11])[CH2:4]1)#[N:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC1(CC(CC(C1)(C)C)N)C
|
Name
|
3-isocyanatomethylene-3,5,5-trimethylcyclohexyl isocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyamides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
epoxy resins
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1(CC(CC(C1)(C)C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1(CC(CC(C1)(C)C)N)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1(CC(CC(C1)(C)C)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |